molecular formula C7H7N3S B13681823 2-Isothiocyanato-4,6-dimethylpyrimidine CAS No. 89937-95-1

2-Isothiocyanato-4,6-dimethylpyrimidine

Cat. No.: B13681823
CAS No.: 89937-95-1
M. Wt: 165.22 g/mol
InChI Key: CBIPFIQADDNQJH-UHFFFAOYSA-N
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Description

2-Isothiocyanato-4,6-dimethylpyrimidine is an organic compound with the molecular formula C₇H₇N₃S. It is a derivative of pyrimidine, characterized by the presence of isothiocyanate and methyl groups at specific positions on the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isothiocyanato-4,6-dimethylpyrimidine typically involves the reaction of 2-amino-4,6-dimethylpyrimidine with thiophosgene or other isothiocyanate-forming reagents. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. For instance, the reaction can be performed in an inert atmosphere using solvents like dichloromethane or toluene .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Isothiocyanato-4,6-dimethylpyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include amines, alcohols, and thiols. The reactions are typically carried out under mild conditions, such as room temperature or slightly elevated temperatures, to ensure the stability of the compound .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reactions with amines can yield thiourea derivatives, while reactions with alcohols can produce carbamate derivatives .

Mechanism of Action

The mechanism of action of 2-Isothiocyanato-4,6-dimethylpyrimidine involves its interaction with specific molecular targets and pathways. For instance, it can bind to proteins and enzymes, altering their activity and leading to various biological effects. The compound’s isothiocyanate group is particularly reactive, allowing it to form covalent bonds with nucleophilic sites on biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

89937-95-1

Molecular Formula

C7H7N3S

Molecular Weight

165.22 g/mol

IUPAC Name

2-isothiocyanato-4,6-dimethylpyrimidine

InChI

InChI=1S/C7H7N3S/c1-5-3-6(2)10-7(9-5)8-4-11/h3H,1-2H3

InChI Key

CBIPFIQADDNQJH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N=C=S)C

Origin of Product

United States

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